4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine
Overview
Description
“4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is a compound that has been investigated for its nuclear factor (erythroid-derived 2)-like 2 (NRF2) activity . It has been found to activate NRF2 via a non-electrophilic mechanism .
Synthesis Analysis
The synthesis of this compound involves the creation of a new scaffold, tetrahydrobenzo[b]thiophene . Eighteen compounds were synthesized and confirmed their NRF2 activation through NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is C8H11NS . The most active compounds’ binding interactions and conformations with KEAP1 were predicted using docking and molecular dynamics studies .Chemical Reactions Analysis
The compounds disrupted the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain .Physical And Chemical Properties Analysis
The molecular weight of “4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine” is 153.25 g/mol . The compounds were metabolically stable in human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .Scientific Research Applications
Antimicrobial, Antioxidant, Anticorrosion and Anticancer Activity
- Summary of Application : A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their in vitro biological potentials .
- Methods of Application : The compounds were synthesized using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR . They were then evaluated for their antimicrobial activity against selected microbial species using tube dilution method, antiproliferative activity against human lung cancer cell line (A-549) by sulforhodamine B assay, antioxidant activity by using DPPH method and anticorrosion activity by gravimetric method .
- Results : The results showed that compound S1 was the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli and Salmonella typhi having MIC value 0.81 µM/ml . Compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger (MIC=0.91 µM/ml) when compared with cefadroxil (antibacterial) and fluconazole (antifungal) as standard drug . The antioxidant screening results indicated that compound S4 and S6 exhibited excellent antioxidant activity with IC50 values 48.45 and 45.33 respectively when compared with the ascorbic acid as standard drug . Anticorrosion screening results indicated that compound S7 showed more anticorrosion efficiency (97.90%) with low corrosion rate . Results of anticancer screening indicated that compound S8 showed effective cytotoxic activity against human lung cancer cell line (A-549) at dose of 10−4 M when compared with adriamycin as standard .
Antitubulin Agents
- Summary of Application : Two novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeleton, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position, respectively, were designed, synthesized, and evaluated for antiproliferative activity on a panel of cancer cell lines .
- Methods of Application : The compounds were synthesized and evaluated for antiproliferative activity on a panel of cancer cell lines . For selected highly active compounds, inhibition of tubulin polymerization, and cell cycle effects were studied .
- Results : The 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative 3a and its 6-ethoxycarbonyl homologue 3b were identified as new antiproliferative agents that inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death . These two derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .
Targeting Colorectal Cancer
- Summary of Application : Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles were synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
- Methods of Application : The compounds were synthesized and evaluated for their biological potentials . The results showed that compound 1b is the most active as PDK1 and LDHA inhibitor .
- Results : NPs12a,b and compound 1b exhibited the strongest antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities . Thus, NPs12a and compound 3b would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of CRC cell lines .
Apoptosis-Inducing Agents for Breast Cancer
- Summary of Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate was used for the synthesis of new apoptosis-inducing agents for breast cancer .
- Methods of Application : The compounds were synthesized and assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
- Results : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .
Targeting Colorectal Cancer
- Summary of Application : Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives and their nanoparticles were synthesized for biological evaluation as PDK1 and LDHA inhibitors as well as antibacterial, antioxidant, and cytotoxic agents on LoVo and HCT-116 cells of colorectal cancer (CRC) .
- Methods of Application : The compounds were synthesized and evaluated for their biological potentials . The results showed that compound 1b is the most active as PDK1 and LDHA inhibitor .
- Results : NPs12a,b and compound 1b exhibited the strongest antioxidant properties . Moreover, NPs12a and carbamate derivative 3b exhibited significant cytotoxic activities . Thus, NPs12a and compound 3b would be considered as promising candidates suitable for further optimization to develop new chemopreventive and chemotherapeutic agents against these types of CRC cell lines .
Anticancer Therapeutics Development
- Summary of Application : Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate was used for the synthesis of new apoptosis-inducing agents for breast cancer .
- Methods of Application : The compounds were synthesized and assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .
- Results : Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGVDKSMUBJBME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427999 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | |
CAS RN |
14770-79-7 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.